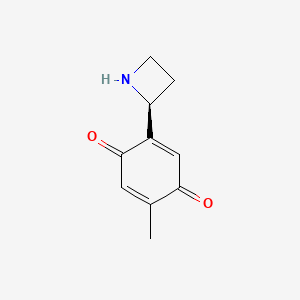
2-Azetidinyl-5-methyl-1,4-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinyl-5-methyl-1,4-benzoquinone is a synthetic compound that belongs to the class of quinones. Quinones are known for their redox properties and are widely used in various chemical and biological applications. This compound, in particular, has garnered interest due to its unique structure, which combines the azetidine ring with the benzoquinone moiety, potentially offering novel reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinyl-5-methyl-1,4-benzoquinone typically involves the following steps:
Formation of the Azetidine Ring: Azetidines can be synthesized through [2+2] cycloaddition reactions or by functionalizing existing azetidine structures.
Introduction of the Benzoquinone Moiety: The benzoquinone structure can be introduced through oxidation reactions, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Azetidinyl-5-methyl-1,4-benzoquinone can undergo various chemical reactions, including:
Oxidation and Reduction: Quinones are known for their redox cycling capabilities.
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the reactive nature of the quinone moiety.
Common Reagents and Conditions
Oxidation: Reagents like DDQ are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed to reduce the quinone to hydroquinone.
Major Products
Scientific Research Applications
2-Azetidinyl-5-methyl-1,4-benzoquinone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azetidinyl-5-methyl-1,4-benzoquinone involves its redox properties. The compound can undergo redox cycling, which allows it to participate in electron transfer reactions. This redox activity can lead to the generation of reactive oxygen species (ROS), which can have various biological effects . The molecular targets and pathways involved include interactions with cellular thiols and other redox-active molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1,4-benzoquinone: Similar redox properties but lacks the azetidine ring.
2-Azetidinyl-1,4-benzoquinone: Similar structure but without the methyl group.
Uniqueness
2-Azetidinyl-5-methyl-1,4-benzoquinone is unique due to the presence of both the azetidine ring and the methyl group on the benzoquinone moiety.
Properties
CAS No. |
173069-94-8 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-[(2S)-azetidin-2-yl]-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H11NO2/c1-6-4-10(13)7(5-9(6)12)8-2-3-11-8/h4-5,8,11H,2-3H2,1H3/t8-/m0/s1 |
InChI Key |
IQJNTSWNFDNPJX-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC(=O)C(=CC1=O)[C@@H]2CCN2 |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)C2CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















